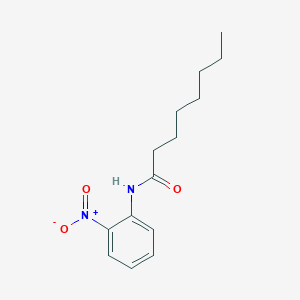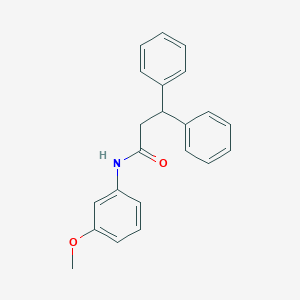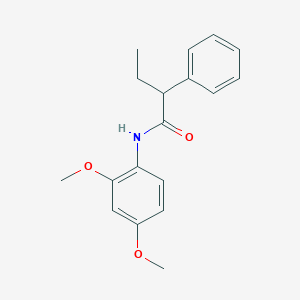
N-(2-Nitrophenyl)octanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Nitrophenyl)octanamide, also known as NPO, is a chemical compound that belongs to the class of amides. It is a yellow crystalline solid that is used in various scientific research applications. NPO is mainly used as a substrate for the enzymatic assay of proteases and esterases.
Wirkmechanismus
The mechanism of action of N-(2-Nitrophenyl)octanamide involves the hydrolysis of the amide bond by the enzyme. The resulting product is 2-nitrophenol and octanoic acid. The rate of hydrolysis is directly proportional to the enzyme concentration and inversely proportional to the substrate concentration.
Biochemical and Physiological Effects:
N-(2-Nitrophenyl)octanamide has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is used solely for scientific research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-Nitrophenyl)octanamide in lab experiments is its high specificity for proteases and esterases. It is also a relatively inexpensive substrate that is readily available. However, N-(2-Nitrophenyl)octanamide has a relatively low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(2-Nitrophenyl)octanamide in scientific research. One potential application is in the development of new protease inhibitors for the treatment of diseases such as cancer and Alzheimer's. Another potential direction is in the study of enzyme-substrate interactions using N-(2-Nitrophenyl)octanamide as a model substrate. Additionally, N-(2-Nitrophenyl)octanamide can be used in the development of new enzyme sensors for environmental monitoring and detection of biological agents.
Synthesemethoden
The synthesis of N-(2-Nitrophenyl)octanamide involves the reaction between 2-nitrobenzoyl chloride and octylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N-(2-Nitrophenyl)octanamide as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-(2-Nitrophenyl)octanamide is widely used in scientific research as a substrate for the enzymatic assay of proteases and esterases. It is also used in the study of enzyme kinetics and inhibition. N-(2-Nitrophenyl)octanamide is particularly useful in the study of proteases such as trypsin, chymotrypsin, and elastase.
Eigenschaften
Molekularformel |
C14H20N2O3 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
N-(2-nitrophenyl)octanamide |
InChI |
InChI=1S/C14H20N2O3/c1-2-3-4-5-6-11-14(17)15-12-9-7-8-10-13(12)16(18)19/h7-10H,2-6,11H2,1H3,(H,15,17) |
InChI-Schlüssel |
YXMSMTPSKFSODB-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Kanonische SMILES |
CCCCCCCC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[(2-benzoylbenzoyl)amino]benzoate](/img/structure/B291544.png)





![Dimethyl 5-[(phenoxyacetyl)amino]isophthalate](/img/structure/B291554.png)






